Amino-PEG24-Boc
Description
Evolution of Poly(ethylene glycol) as a Versatile Scaffold in Chemical Biology
Initially utilized in the mid-20th century as a precipitating agent for biological macromolecules and to facilitate cell fusion, the role of PEG has evolved dramatically. acs.org The pioneering concept of "PEGylation," the covalent attachment of PEG chains to molecules like proteins, emerged in the late 1960s. This process was developed to enhance the therapeutic efficacy of recombinant proteins by reducing their immunogenicity and extending their circulation lifetimes. nih.gov This innovation marked a significant shift, establishing PEG as a versatile scaffold in chemical biology. Its ability to be functionalized with various reactive groups has further broadened its utility, making it a fundamental component in the development of advanced biomaterials and drug delivery systems. acs.org
Significance of Heterobifunctional PEG Derivatives in Modular Synthesis
The true potential of PEG in complex molecular construction is realized through its heterobifunctional derivatives. These molecules possess two different reactive termini, allowing for sequential and controlled conjugation to different molecular entities. jenkemusa.com This "modular" approach is invaluable in creating precisely defined chemical structures. For instance, a heterobifunctional PEG can act as a flexible linker, connecting a targeting ligand to a therapeutic agent, or tethering a molecule to a surface or nanoparticle. jenkemusa.com This level of control is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of sophisticated biosensors and self-assembling nanomaterials. The distinct reactivity of each end group enables chemists to build complex architectures with high precision and yield. purepeg.com
Contextualizing H2N-PEG24-CH2CH2COOtBu within Advanced PEG Chemistry
H2N-PEG24-CH2CH2COOtBu is a prime example of a heterobifunctional PEG derivative at the forefront of advanced PEG chemistry. This specific molecule features a primary amine (H2N-) at one terminus and a tert-butyl ester (-COOtBu) protected carboxylic acid at the other, separated by a 24-unit PEG chain. The amine group provides a nucleophilic site for conjugation to various electrophiles, such as activated esters or isothiocyanates. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions to reveal a reactive carboxyl group. This "orthogonal" protection scheme allows for selective reactions at either end of the PEG chain, making it a highly versatile building block in multi-step synthetic strategies.
Table 1: Physicochemical Properties of H2N-PEG24-CH2CH2COOtBu
| Property | Value |
| Chemical Formula | C55H111NO26 |
| Molecular Weight | 1202.46 g/mol |
| CAS Number | 2170987-96-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
The data in this table is compiled from publicly available chemical information. nih.govcalpaclab.com
Overview of Research Trajectories for Amine- and Ester-Functionalized PEG Building Blocks
Research involving amine- and ester-functionalized PEG building blocks is advancing along several key trajectories. A major focus is the development of novel drug delivery systems. The amine functionality allows for conjugation to drugs or targeting moieties, while the ester linkage can be designed to be hydrolytically or enzymatically cleavable, enabling controlled release of the payload at the target site. researchgate.net Furthermore, these building blocks are instrumental in surface functionalization, where the amine group can be used to anchor the PEG chain to a substrate, creating a biocompatible and protein-repellent coating. mdpi.com
Another significant area of research is in the construction of complex bioconjugates and biomaterials. The ability to selectively deprotect the ester group allows for the creation of branched or multi-arm PEG structures, which are key components in the formation of hydrogels for tissue engineering and regenerative medicine. jenkemusa.com The precise control over molecular architecture afforded by these heterobifunctional PEGs is critical for tailoring the mechanical and biological properties of these materials. researchgate.net Current research continues to explore new applications for these versatile linkers, including their use in proteomics, diagnostics, and the development of advanced therapeutic agents. purepeg.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDVGRAEHWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H111NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H2n Peg24 Ch2ch2cootbu and Analogues
Strategic Design and Retrosynthetic Analysis of PEG-based Linkers
The design of PEG-based linkers is a cornerstone of modern pharmaceutical and biotechnological research. creativepegworks.com PEG linkers are prized for their ability to improve the pharmacokinetic properties of therapeutic molecules by increasing solubility, stability, and circulation time while reducing immunogenicity. creativepegworks.compurepeg.com The design process for a heterobifunctional linker like H2N-PEG24-CH2CH2COOtBu involves selecting appropriate functional groups for conjugation and a PEG chain of a specific length to control the spatial separation between the conjugated molecules. creativepegworks.com
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. For H2N-PEG24-CH2CH2COOtBu, the analysis begins by conceptually disconnecting the molecule at its key functional groups. The primary amine and the protected carboxyl group suggest two main synthetic pathways:
Sequential Functionalization: Starting from a symmetrical precursor like HO-PEG24-OH, one hydroxyl group is selectively protected, while the other is converted to one of the desired functionalities (e.g., the protected carboxyl). Following deprotection of the first hydroxyl group, it is then converted to the second functionality (the amine). This requires a robust orthogonal protection strategy.
Convergent Synthesis: Two separate PEG precursors, one with a protected amine and a reactive terminus, and another with a protected carboxyl and a compatible reactive terminus, are synthesized and then coupled together. However, for a linear chain like PEG24, sequential modification of a single starting polymer is more common.
A plausible retrosynthetic route would involve disconnecting the final molecule into a Boc-protected amine precursor (Boc-HN-PEG24-CH2CH2COOtBu) and ultimately tracing the synthesis back to a commercially available, monodisperse PEG diol (HO-PEG24-OH). The tert-butyl propionate (B1217596) moiety can be introduced via Michael addition to tert-butyl acrylate (B77674), and the amine can be introduced via a protected amine or through an azide (B81097) intermediate.
The development of cleavable linkers has also become a significant area of focus, as they simplify the characterization of complex bioconjugates by allowing the PEG chain to be removed, enabling independent analysis of the protein and its modifications. nih.govacs.org
Synthetic Routes for Amine-Terminated Poly(ethylene glycol) Precursors
The introduction of a terminal amine group is a fundamental transformation in PEG chemistry, as amines are highly versatile functional groups for bioconjugation, readily reacting with activated esters, isothiocyanates, and aldehydes. nih.govcreativepegworks.com
Direct amination of the terminal hydroxyl group of PEG is challenging. Therefore, a common strategy involves a two-step process: activation of the hydroxyl group followed by substitution with an amine source. The hydroxyl group is a poor leaving group and is typically converted into a more reactive intermediate, such as a sulfonate ester (mesylate, tosylate) or a halide. google.comnih.gov
For example, a hydroxyl-terminated PEG can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form the corresponding PEG-mesylate or PEG-tosylate. nih.govatlantis-press.com These activated intermediates are then susceptible to nucleophilic attack.
| Precursor | Activating Reagent | Base | Product | Typical Yield |
| HO-PEG-OH | Methanesulfonyl Chloride | Triethylamine | MsO-PEG-OMs | High |
| HO-PEG-OH | p-Toluenesulfonyl Chloride | Triethylamine | TsO-PEG-OTs | >90% atlantis-press.com |
This table summarizes common methods for the activation of PEG hydroxyl groups.
Once the PEG intermediate is activated, the terminal amine can be introduced via nucleophilic substitution. A highly efficient and widely used method is the azide substitution-reduction pathway. nih.govnih.gov The activated PEG (e.g., PEG-OMs or PEG-OTs) is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield an azido-terminated PEG (N₃-PEG). nih.gov This substitution reaction proceeds with high efficiency.
The resulting azide is then reduced to a primary amine. A variety of reducing agents can be employed, but a common and effective method is reduction with zinc powder in the presence of ammonium (B1175870) chloride or by catalytic hydrogenation (e.g., using Pd/C). nih.gov This two-step approach avoids the side reactions and over-alkylation often associated with direct amination using ammonia.
Another established method is the Gabriel synthesis, where the activated PEG is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. nih.govatlantis-press.com
| Precursor | Reagents | Key Steps | Final Product | End-Group Conversion |
| TsO-PEG-OTs | 1. Potassium Phthalimide 2. Hydrazine | Gabriel Synthesis | H₂N-PEG-NH₂ | >98% nih.gov |
| MsO-PEG-OMs | 1. Sodium Azide (NaN₃) 2. Zn/NH₄Cl or H₂/Pd-C | Azide Substitution & Reduction | H₂N-PEG-NH₂ | >99% nih.gov |
This table outlines major nucleophilic substitution routes for synthesizing amine-terminated PEGs.
In the synthesis of heterobifunctional molecules, protecting groups are essential to prevent unwanted side reactions. researchgate.net An orthogonal protection strategy employs protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected. total-synthesis.comnih.gov The two most common amine-protecting groups in this context are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net
Boc Group: This group is stable to bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netslideshare.net
Fmoc Group: This group is stable to acids but is cleaved by bases, commonly a solution of piperidine (B6355638) in an organic solvent. total-synthesis.comnih.gov
For the synthesis of H2N-PEG24-CH2CH2COOtBu, where the carboxyl group is protected as a tert-butyl ester (which is acid-labile), an Fmoc protecting group would be the ideal choice for the amine terminus during synthesis. The Fmoc group could be removed at the end of the synthesis using basic conditions, leaving the t-Bu ester intact. Conversely, if a base-labile ester were used for the carboxyl group, the Boc group would be the preferred protection for the amine. This orthogonality is the key to successfully building complex, multi-functionalized PEG linkers. total-synthesis.compsu.edu
Synthetic Routes for Protected Carboxylic Acid-Terminated Poly(ethylene glycol) Precursors
The other essential functionality of the target molecule is the protected carboxylic acid. The tert-butyl ester serves as an effective protecting group because it is robust under many reaction conditions but can be easily removed with acid when the free carboxylic acid is needed. google.comjustia.com
There are several methods to introduce a protected carboxyl group onto a PEG chain. One common approach for creating a propionate derivative is the Michael addition of a hydroxyl-terminated PEG to tert-butyl acrylate. This reaction is typically catalyzed by a base and directly installs the -CH2CH2COOtBu moiety onto the PEG terminus.
Alternatively, a carboxyl-terminated PEG can first be synthesized and then esterified. A hydroxyl-terminated PEG can be reacted with succinic anhydride (B1165640) to produce a PEG with a terminal carboxylic acid. mdpi.commdpi.com This PEG-acid can then be esterified with tert-butanol (B103910) under acidic conditions. However, direct esterification can be challenging. A more practical route involves reacting a PEG-halide with a salt of the desired protected carboxylic acid. creativepegworks.com
U.S. Patent No. 5,672,662 describes the synthesis of PEG derivatives with terminal propionic or butanoic acid moieties. justia.com Furthermore, methods for preparing PEG tertiary alkyl esters, which are stable to mild base hydrolysis, have been well-documented. These esters are typically cleaved using strong acids like TFA. google.comjustia.com
| PEG Precursor | Reagent | Reaction Type | Product |
| HO-PEG-R | tert-butyl acrylate | Michael Addition | tBuOOCCH₂CH₂-O-PEG-R |
| HO-PEG-R | Succinic Anhydride | Esterification | HOOCCH₂CH₂COO-PEG-R |
| HOOC-PEG-R | tert-butanol / Acid Catalyst | Esterification | tBuOOC-PEG-R |
This table shows common reactions for introducing protected carboxylic acid functionalities to PEG chains. R represents the other terminus of the PEG chain.
tert-Butyl Ester Formation and Stability Considerations
The tert-butyl ester serves as a crucial protecting group for the carboxylic acid functionality in H2N-PEG24-CH2CH2COOtBu. Its stability under various conditions is a key factor in the successful synthesis of the final product.
The tert-butyl ester group is known for its stability in basic and nucleophilic environments. This characteristic is vital when the deprotected amine end of the PEG linker needs to react with an electrophile while the carboxylic acid remains shielded. The esterification of a carboxylic acid with a tert-butyl group can be achieved through several methods. One common approach involves the reaction with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. nih.gov Another method utilizes the reaction of the carboxylic acid with thionyl chloride to form an acid chloride, which then reacts with a tert-butyl alcohol. organic-chemistry.org
While stable under many conditions, the tert-butyl ester is susceptible to cleavage under acidic conditions. wikipedia.org This acid lability allows for the selective deprotection of the carboxylic acid when desired. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol (B129727) are effective for this purpose. nih.govwikipedia.org The differential stability of the tert-butyl ester and other protecting groups, such as the Boc group on the amine, forms the basis of orthogonal protection strategies in multi-step syntheses. For instance, the Boc group can be removed under moderately acidic conditions while the tert-butyl ester remains intact. Conversely, the tert-butyl ester can be selectively cleaved under different acidic conditions or through base-catalyzed hydrolysis, though the latter is less common for this specific compound.
Interactive Table: Stability of Protecting Groups
| Protecting Group | Stable Conditions | Labile Conditions |
|---|---|---|
| tert-Butyl (t-Butyl) Ester | Basic, Nucleophilic | Strong Acids (e.g., TFA, HCl) nih.govwikipedia.org |
| tert-Butoxycarbonyl (Boc) | Basic, Nucleophilic | Moderate Acids |
Methods for Carboxylic Acid Functionalization of PEG Chains
Introducing a carboxylic acid or a protected carboxyl group onto a PEG chain is a fundamental step in the synthesis of H2N-PEG24-CH2CH2COOtBu and related compounds. Several methods exist to achieve this functionalization.
One direct approach is the reaction of a hydroxyl-terminated PEG with an anhydride, such as succinic anhydride. This reaction opens the anhydride ring and introduces a terminal carboxylic acid group. mdpi.com Another common method involves the Michael addition of a hydroxyl-terminated PEG to an acrylic acid derivative. For example, reacting a PEG polymer with a tertiary alkyl acrylate in the presence of a catalyst like a quaternary ammonium hydroxide (B78521) can form a propionic acid ester of the PEG. justia.com This method is particularly relevant for the synthesis of the propionic acid moiety in the target compound.
Alternatively, a pre-functionalized building block containing the carboxylic acid or its protected form can be attached to the PEG chain. For instance, a PEG with a suitable leaving group, such as a tosylate, can react with a nucleophile carrying the desired carboxyl functionality. mdpi.com
A patent describes a method for preparing carboxylic acid functionalized PEGs by reacting a water-soluble, non-peptidic polymer with an ester reagent R(C=O)OR', where R' is a tertiary group. google.comjustia.com The resulting tertiary ester of the polymer is then treated with a strong base to form the carboxylate salt, which can be subsequently acidified to yield the carboxylic acid functionalized polymer. google.comjustia.com
Interactive Table: Methods for Carboxylic Acid Functionalization of PEG
| Method | Reagents | Resulting Functional Group |
|---|---|---|
| Anhydride Ring Opening | Succinic Anhydride mdpi.com | Carboxylic Acid |
| Michael Addition | Tertiary Alkyl Acrylate, Catalyst justia.com | Propionic Acid Ester |
| Nucleophilic Substitution | PEG-Tosylate, Carboxyl-containing Nucleophile mdpi.com | Carboxylic Acid/Ester |
| Ester Reagent Reaction | R(C=O)OR' (R' = tertiary), Strong Base, Acid google.comjustia.com | Carboxylic Acid |
Convergent and Linear Synthesis Strategies for H2N-PEG24-CH2CH2COOtBu
The synthesis of a complex molecule like H2N-PEG24-CH2CH2COOtBu can be approached through either a linear or a convergent strategy. Each approach has its own advantages and is chosen based on factors like efficiency and the complexity of the target molecule.
The choice between these strategies depends on the specific reactions and intermediates involved. A key step in many syntheses of heterobifunctional PEGs is the asymmetric activation of one hydroxyl end group of a symmetrical PEG, for instance, through monotosylation. mdpi.com This activated PEG can then be used in subsequent steps in either a linear or convergent fashion.
Purification and Isolation Techniques for Functionalized PEG Oligomers
The purification of functionalized PEG oligomers like H2N-PEG24-CH2CH2COOtBu is a critical step to ensure the high purity required for their applications. Due to the nature of PEG derivatives, which often exist as a distribution of oligomers, specialized purification techniques are necessary.
Chromatographic methods are widely used for the purification of PEG derivatives. nih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for separating PEG oligomers. nih.govmdpi.com By optimizing conditions such as the column, mobile phase composition, and temperature, it is possible to achieve baseline separation of individual homologs. mdpi.com For instance, a C18 column with a water-acetonitrile mobile phase can be effective. mdpi.com
Size-exclusion chromatography (SEC) , also known as gel permeation chromatography (GPC), is another important technique for characterizing and purifying polymers based on their size. nih.govchromatographyonline.com It can be used to separate the desired functionalized PEG from unreacted starting materials and byproducts of different molecular weights. nih.gov
Other purification techniques include:
Precipitation and recrystallization: These methods can be used to remove impurities, but may not be as effective for separating oligomers of similar size. google.com
Liquid-liquid extraction: This technique is useful for separating products based on their differential solubility in immiscible solvents. rsc.org For example, hydrophobic derivatives can be extracted into an organic phase, leaving more hydrophilic impurities in the aqueous phase. rsc.org
Dialysis and membrane centrifugation: These methods are particularly useful for removing small molecule impurities from larger PEG derivatives. acs.org
The choice of purification method depends on the specific properties of the target compound and the impurities present. Often, a combination of techniques is required to achieve the desired level of purity. mdpi.com
Interactive Table: Purification Techniques for Functionalized PEG Oligomers
| Technique | Principle of Separation | Applications |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. mdpi.com | Separation of individual oligomers, high-resolution purification. nih.govmdpi.com |
| Size-Exclusion Chromatography (SEC/GPC) | Separation based on molecular size in solution. nih.govchromatographyonline.com | Removal of reactants and byproducts of different molecular weights. nih.gov |
| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. rsc.org | Separation of hydrophobic products from hydrophilic impurities. rsc.org |
| Dialysis/Membrane Centrifugation | Separation based on size through a semi-permeable membrane. acs.org | Removal of small molecule impurities. acs.org |
Chemical Reactivity and Derivatization Strategies of H2n Peg24 Ch2ch2cootbu
Reactivity of the Primary Amine Moiety (H2N-)
The primary amine group is a versatile nucleophile that can participate in a variety of coupling reactions.
Amide Bond Formation via Activated Esters (e.g., NHS, PFP)
A widely employed strategy for modifying the amine terminus involves its reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. precisepeg.comadcreview.com This reaction, known as acylation, results in the formation of a stable and irreversible amide bond. precisepeg.comresearchgate.net The primary amine acts as a nucleophile, attacking the carbonyl carbon of the activated ester and leading to the displacement of the NHS or PFP leaving group. precisepeg.com
This conjugation method is highly efficient and typically proceeds under mild conditions, with an optimal pH range of 7 to 9. precisepeg.comaxispharm.combiochempeg.combroadpharm.com The reaction is often carried out in aqueous buffers, which is advantageous when working with biological molecules. precisepeg.com However, it is important to note that the activated ester can also undergo hydrolysis in aqueous environments, a competing reaction that becomes more significant at higher pH levels. precisepeg.com Therefore, careful control of the reaction conditions, including pH and the molar ratio of reactants, is crucial for achieving high yields of the desired conjugate. windows.net
Table 1: Reaction Conditions for Amide Bond Formation
| Parameter | Condition | Rationale |
| pH | 7-9 (Optimal: 8.3-8.5) | Facilitates the nucleophilic attack of the primary amine while minimizing hydrolysis of the activated ester. precisepeg.combiochempeg.combroadpharm.com |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO | Compatible with many biomolecules and allows for efficient reaction. axispharm.comwindows.net |
| Temperature | Room temperature or on ice | Mild conditions to maintain the integrity of sensitive biomolecules. biochempeg.comwindows.net |
| Reaction Time | 30 minutes to several hours | Dependent on the reactivity of the specific substrates. axispharm.comwindows.net |
Reductive Amination Strategies
Reductive amination provides an alternative method for covalently attaching the PEG linker to molecules containing an aldehyde or ketone group. nih.gov This two-step process first involves the formation of a Schiff base intermediate through the reaction of the primary amine with the carbonyl compound. This intermediate is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). biochempeg.comnih.gov
The pH of the reaction medium is a critical parameter in reductive amination, as it influences both the formation of the Schiff base and the activity of the reducing agent. biochempeg.com This method is particularly useful for the N-terminal modification of proteins and peptides. nih.govbiochempeg.comresearchgate.net
Reaction with Isocyanates and Isothiocyanates
The primary amine of H2N-PEG24-CH2CH2COOtBu can also react with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea (B33335) and thiourea (B124793) linkages, respectively. biochempeg.comnoaa.gov These reactions are typically exothermic and proceed readily without the need for a catalyst, although catalysts can be used to control the reaction rate. noaa.govresearchgate.net The reaction with isothiocyanates is often pH-dependent, favoring reaction with amines at a more alkaline pH (9-11). researchgate.net These linkages offer alternative conjugation chemistries for attaching the PEG spacer to various substrates.
Applications in Click Chemistry (e.g., with Azide-functionalized components)
While the amine group itself does not directly participate in the most common "click chemistry" reaction (the copper-catalyzed azide-alkyne cycloaddition), it serves as a convenient handle for introducing a click-reactive moiety. creativepegworks.combiochempeg.com For instance, the amine can be reacted with a molecule containing both an activated ester and an azide (B81097) or alkyne group. This functionalized PEG can then be used in subsequent click chemistry reactions. creativepegworks.comresearchgate.netjenkemusa.com This approach allows for highly specific and efficient bioorthogonal ligations, which are valuable for creating complex bioconjugates. adcreview.combiochempeg.com Copper-free click chemistry variants, which are more biocompatible, have also been developed. biochempeg.com
Reactivity of the tert-Butyl Ester Moiety (-COOtBu)
The tert-butyl ester serves as a protecting group for the carboxylic acid functionality at the other end of the PEG linker. creativepegworks.com This protection is crucial for ensuring that the carboxylic acid does not interfere with the reactions involving the primary amine.
Deprotection Strategies for Carboxylic Acid Generation
The tert-butyl group can be removed under acidic conditions to liberate the free carboxylic acid. broadpharm.combroadpharm.com This deprotection step is typically achieved using strong acids like trifluoroacetic acid (TFA). creativepegworks.com The resulting carboxylic acid can then be activated and reacted with other nucleophiles, such as amines, to form further conjugates. broadpharm.com
Table 2: Common Deprotection Reagents for tert-Butyl Esters
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Typically used neat or in a solvent like dichloromethane (B109758) (DCM) | A very common and effective method. creativepegworks.com |
| Aqueous Phosphoric Acid | Mild and environmentally benign | Selective for tert-butyl esters over some other protecting groups. organic-chemistry.org |
| Magic Blue (MB•+)/Triethylsilane | Mild, catalytic | Facilitates cleavage of the C-O bond. organic-chemistry.org |
| Thionyl chloride (SOCl₂) | Room temperature | Converts the ester directly to an acid chloride. organic-chemistry.org |
Acid-catalyzed Hydrolysis of tert-Butyl Esters
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved through acid-catalyzed hydrolysis. A common and effective method involves the use of trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM). researchgate.netrsc.org The reaction proceeds by protonation of the ester's carbonyl oxygen by TFA, which makes the carbonyl carbon more electrophilic. stackexchange.comechemi.com This is followed by the departure of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene (B52900) gas. stackexchange.comechemi.comcommonorganicchemistry.com
The reaction is generally performed at room temperature and can be completed within a few hours. rsc.org The use of excess TFA ensures the reaction goes to completion. stackexchange.com This deprotection step is critical as it unmasks the carboxylic acid, rendering it available for subsequent activation and conjugation. broadpharm.com
Table 1: Typical Conditions for tert-Butyl Ester Deprotection
| Reagent | Solvent | Temperature | Typical Time | Byproducts |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-5 hours | Isobutylene, CO2 |
Subsequent Activation of the Carboxylic Acid for Conjugation
Once the tert-butyl group is removed to yield the free carboxylic acid (H2N-PEG24-CH2CH2COOH), this newly exposed functional group must be activated to facilitate its reaction with nucleophiles, most commonly primary amines on a target molecule. This activation step converts the relatively unreactive carboxylic acid into a more electrophilic species, enabling the formation of a stable amide bond.
A widely employed strategy for activating the carboxylic acid is its conversion to an N-Hydroxysuccinimide (NHS) ester. thermofisher.com NHS esters are sufficiently stable to be isolated but highly reactive toward primary amines at neutral to slightly basic pH (pH 7.0-8.0), forming a stable amide linkage. gbiosciences.combroadpharm.com This reaction is clean and efficient, making it a favored method in bioconjugation. The NHS ester of the PEG linker can be used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are zero-length crosslinkers that facilitate the direct coupling of a carboxylic acid to a primary amine. gbiosciences.com EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. gbiosciences.comnih.gov However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid. gbiosciences.com
To improve coupling efficiency and the stability of the amine-reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included in the reaction mixture. thermofisher.comgbiosciences.com EDC first reacts with the carboxylic acid and then with NHS to form a more stable NHS ester. gbiosciences.com This semi-stable NHS ester can then react efficiently with a primary amine to form the desired amide bond, releasing an isourea byproduct. gbiosciences.comnih.gov This two-step approach, performed in a single pot, is one of the most popular methods for protein and peptide conjugation. thermofisher.comresearchgate.net The reaction is typically most efficient in acidic conditions (pH 4.5-5.5 for activation) and then shifted to a more physiological pH (7.2-8.0) for the final coupling to the amine. thermofisher.comresearchgate.net
Table 2: Comparison of Carboxylic Acid Activation Methods
| Method | Reagents | Key Intermediate | Advantages |
|---|---|---|---|
| NHS Ester Formation | Carboxylic Acid, NHS, Carbodiimide (e.g., EDC) | NHS Ester | Can be isolated; stable; highly reactive with amines. gbiosciences.com |
| Carbodiimide Coupling | Carboxylic Acid, Amine, EDC | O-acylisourea | "Zero-length" crosslinking; direct coupling. gbiosciences.com |
| EDC/NHS Coupling | Carboxylic Acid, Amine, EDC, NHS | NHS Ester (formed in situ) | High efficiency; stable intermediate; reduces side reactions. thermofisher.comgbiosciences.com |
Orthogonal Functionalization Approaches Utilizing Both Reactive Ends
The term "orthogonal" in this context refers to the ability to perform distinct chemical reactions at either end of the H2N-PEG24-CH2CH2COOtBu linker without interfering with the other functional group. This is possible due to the differing reactivity and protection strategies of the amine and the tert-butyl protected carboxyl groups. nih.govnih.gov
A typical orthogonal strategy would involve the following steps:
Reaction at the Amine Terminus : The primary amine is readily available for reaction. It can be conjugated to a molecule containing an amine-reactive group, such as an NHS ester or an isothiocyanate. The tert-butyl ester on the other end remains stable under these conditions.
Deprotection of the Carboxyl Terminus : Following the first conjugation, the product is treated with an acid, like TFA, to hydrolyze the tert-butyl ester and expose the carboxylic acid.
Reaction at the Carboxyl Terminus : The newly deprotected carboxylic acid can then be activated (e.g., using EDC/NHS) and reacted with a second molecule containing a primary amine.
This sequential approach allows for the precise and controlled assembly of three-part conjugates, for example, linking a targeting moiety to a therapeutic agent, with the PEG chain acting as a flexible, solubilizing spacer. nih.govrsc.org
Regioselective and Chemoselective Modifications in Complex Bioconjugation
In the context of complex biomolecules like proteins, which possess multiple reactive sites (e.g., numerous lysine (B10760008) residues with primary amines), achieving site-specific modification is a significant challenge. nih.govChemoselectivity refers to the ability of a reagent to react with one type of functional group in the presence of others (e.g., amine vs. thiol). Regioselectivity is the preference for reaction at one specific site among several of the same type (e.g., one specific lysine residue out of many). nih.govacs.org
The H2N-PEG24-CH2CH2COOtBu linker can be utilized in strategies aimed at achieving such selectivity. For instance, the amine end of the linker can be used to target specific sites on a protein. While traditional amine chemistry often leads to heterogeneous products, modern methods are improving site-selectivity. ub.edu Factors such as the local microenvironment and pKa of a specific lysine residue can influence its reactivity, allowing for preferential labeling at that site under carefully controlled conditions. nih.gov
Alternatively, enzymatic methods can introduce unique "handles" onto a protein for bio-orthogonal conjugation. nih.govresearchgate.net For example, an enzyme could be used to install a specific tag on a protein, which then reacts selectively with the amine or activated carboxyl end of the PEG linker. This chemoenzymatic approach allows for the creation of homogeneous bioconjugates where the PEG linker is attached at a precise, predetermined location, preserving the protein's structure and function. researchgate.netacs.org
Compound Reference Table
| Abbreviation/Name | Full Chemical Name |
| H2N-PEG24-CH2CH2COOtBu | tert-butyl 3-(1-amino-2-oxo-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75-tetracosaoxa-3-azaheptacontan-77-yl)propanoate |
| PEG | Polyethylene Glycol |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic Acid |
| DCM | Dichloromethane |
| NHS | N-Hydroxysuccinimide |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Sulfo-NHS | N-hydroxysulfosuccinimide |
| MES | 4-morpholinoethanesulfonic acid |
Applications in Bioconjugation and Chemical Biology Research
Biomolecule PEGylation Strategies using H2N-PEG24-CH2CH2COOtBu
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. H2N-PEG24-CH2CH2COOtBu is a valuable reagent in this context.
The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for developing new therapeutics. nih.govnih.gov Chemical methods that allow for the installation of probes, polymers, or drugs at predetermined locations on a protein are essential for creating homogenous products with optimal activity. nih.gov The amine group of H2N-PEG24-CH2CH2COOtBu can be selectively reacted with accessible and reactive amino acid side chains, such as lysine (B10760008), or the N-terminus of a protein. researchgate.net This site-selective modification can be used to introduce the PEG linker for various applications, including the attachment of fluorescent dyes for tracking protein localization or the conjugation of cytotoxic drugs to create antibody-drug conjugates with enhanced therapeutic windows. nih.gov
Recent advancements have focused on developing methods for site-selective modification of even low-abundance aromatic amino acid residues like tryptophan, tyrosine, and histidine, further expanding the toolkit for creating precisely engineered protein bioconjugates. researchgate.net Proximity catalysis, which utilizes catalyst-functionalized peptides that bind to a specific protein target, enables localized and selective modification, offering another avenue for precise bioconjugation. chemrxiv.org
PEGylation has been a key strategy for enhancing the therapeutic potential of oligonucleotide (ON)-based drugs for nearly three decades. nih.gov The covalent attachment of PEG can improve the biopharmaceutical properties of these molecules. nih.gov H2N-PEG24-CH2CH2COOtBu can be utilized in the synthesis of PEGylated oligonucleotides. The amine functionality allows for its incorporation into the oligonucleotide structure, either at the 5' or 3' terminus or at internal positions, through automated DNA synthesis using modified phosphoramidites or solid supports. nih.gov
Liposomes and nanoparticles are versatile drug delivery vehicles, and their surface functionalization is critical for applications such as targeted drug delivery and enhanced stability. nih.gov The H2N-PEG24-CH2CH2COOtBu molecule can be used to modify the surface of these carriers. The PEG component provides a hydrophilic shield, which can help to reduce non-specific protein adsorption and prolong circulation time in the body.
The terminal amine group of the PEG linker can be used to attach targeting ligands, such as antibodies or peptides, to the surface of liposomes or nanoparticles. This allows for the specific delivery of the therapeutic payload to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. For instance, azide-functionalized PEGylated liposomes have been developed to allow for specific conjugation with molecules containing a dibenzocyclooctyne (DBCO) group via "click" chemistry, demonstrating a promising approach for targeted tumor delivery. monash.edu
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.gov These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. biochempeg.com
The linker is a critical component of a PROTAC, influencing its physicochemical properties and biological activity. nih.gov PEG-based linkers, such as those derived from H2N-PEG24-CH2CH2COOtBu, are the most commonly used linkers in PROTAC design, with over half of reported PROTACs utilizing a PEG linker. biochempeg.com The amine and protected carboxylate groups of H2N-PEG24-CH2CH2COOtBu provide orthogonal handles for sequentially attaching the target-binding ligand and the E3 ligase-recruiting ligand.
The hydrophilic nature of the PEG chain can enhance the water solubility of the PROTAC molecule, which is often a challenge due to the large and complex nature of these chimeras. biochempeg.comjenkemusa.com Improved solubility can positively impact cell permeability and oral absorption. biochempeg.comjenkemusa.com
The length and chemical nature of the linker have a profound impact on the efficacy of a PROTAC. nih.gov The linker must be long enough to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov However, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination of the target protein. nih.gov
Development of Advanced Drug Delivery Systems (Mechanistic Focus)
The conjugation of therapeutic molecules with H2N-PEG24-CH2CH2COOtBu, a process known as PEGylation, is a cornerstone strategy for overcoming many challenges in drug delivery. purepeg.comtandfonline.com The distinct reactive termini of this linker—an amine group reactive towards entities like carboxylic acids and activated esters, and a protected carboxyl group that can be deprotected under acidic conditions for subsequent reactions—allow for the controlled and sequential assembly of complex therapeutic constructs. nih.govnih.govfrontiersin.org
Enhancement of Solubility and Biocompatibility of Therapeutic Conjugates
A primary challenge in pharmaceutical development is the poor aqueous solubility of many potent drug candidates. nih.gov PEGylation with linkers such as H2N-PEG24-CH2CH2COOtBu directly addresses this issue.
Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer. nih.gov Its attachment to a therapeutic agent can mask the drug's surface, reducing non-specific interactions with other proteins and cells, which in turn enhances the biocompatibility of the resulting conjugate. mdpi.com
| Property | Mechanism Attributed to H2N-PEG24-CH2CH2COOtBu | Outcome for Therapeutic Conjugate |
|---|---|---|
| Solubility | The hydrophilic 24-unit PEG chain forms a hydration layer around the conjugated molecule. nih.govnih.gov | Increased aqueous solubility, preventing aggregation. nih.govresearchgate.net |
| Biocompatibility | The inert and flexible PEG chain shields the therapeutic molecule, reducing non-specific interactions. mdpi.com | Improved tolerance and reduced off-target effects. |
Modification of Pharmacokinetic Profiles through PEGylation (e.g., altered circulation half-life, reduced renal clearance)
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and dosing frequency. PEGylation with H2N-PEG24-CH2CH2COOtBu fundamentally alters these properties. tandfonline.comcreativepegworks.com
Mechanism of Pharmacokinetic Modification: The covalent attachment of the PEG24 chain significantly increases the hydrodynamic radius of the therapeutic molecule. researchgate.net This increased size has two major consequences:
Reduced Renal Clearance: The glomeruli in the kidneys have a size threshold for filtration. Molecules with a larger hydrodynamic volume are filtered out of the blood at a much slower rate. acs.orgacs.org By increasing the size of the drug conjugate, PEGylation effectively prevents its rapid renal excretion.
Protection from Proteolytic Degradation: The flexible PEG chain provides a steric shield that hinders the approach of proteolytic enzymes, protecting protein and peptide-based drugs from degradation in the bloodstream. purepeg.comcreativepegworks.com
These effects collectively lead to a significantly prolonged circulation half-life, meaning the drug remains in the body at therapeutic concentrations for a longer period. tandfonline.com This allows for less frequent dosing, improving patient compliance.
| Pharmacokinetic Parameter | Effect of PEGylation with H2N-PEG24-CH2CH2COOtBu | Underlying Mechanism |
|---|---|---|
| Circulation Half-Life | Increased | Larger hydrodynamic size reduces renal clearance and enzymatic degradation. creativepegworks.comresearchgate.net |
| Renal Clearance | Decreased | The increased size of the conjugate exceeds the glomerular filtration threshold. acs.org |
| Proteolysis | Decreased | Steric hindrance from the PEG chain blocks access of proteolytic enzymes. purepeg.com |
Reduction of Immunogenicity and Antigenicity
Many therapeutic proteins, especially those of non-human origin or with modifications, can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs). This can neutralize the drug's effect and cause adverse immune reactions.
Mechanism of Immunogenicity Reduction: PEGylation provides a powerful strategy to make biologics "stealthy" to the immune system. The highly flexible and hydrated PEG24 chain masks the antigenic epitopes on the surface of the protein. nih.govnih.gov This steric shielding prevents the protein from being recognized by immune cells, such as B cells, and hinders its uptake and processing by antigen-presenting cells like dendritic cells. frontiersin.org By diminishing this initial recognition step, PEGylation significantly reduces or eliminates the subsequent T-cell and B-cell response, thereby lowering the immunogenicity of the therapeutic protein. frontiersin.orgresearchgate.net
Surface Functionalization for Biointerface Engineering
The unique properties of H2N-PEG24-CH2CH2COOtBu extend beyond drug delivery into the realm of biointerface engineering, where controlling interactions between synthetic materials and biological systems is paramount. purepeg.com
PEGylation of Biosensors and Diagnostic Platforms
The performance of biosensors, which are critical for diagnostics and research, often suffers from non-specific adsorption (NSA) of proteins and other biomolecules from the sample matrix onto the sensor surface. mdpi.commdpi.com This fouling creates background noise and reduces the sensor's sensitivity and specificity.
| Application | Role of H2N-PEG24-CH2CH2COOtBu | Research Finding |
|---|---|---|
| Biosensor Surface Coating | Forms a hydrophilic, protein-repellent layer that minimizes non-specific adsorption. nih.govnih.gov | PEG-modified hydrogels showed a significant reduction in non-specific protein binding and a 6-fold increase in the specific signal in immunoassays. nih.govresearchgate.net |
| Probe Immobilization | The terminal functional groups allow for the covalent attachment of specific biorecognition elements. plos.org | Heterobifunctional PEG linkers enable the stable anchoring of antibodies to nanoparticle surfaces for targeted detection. plos.org |
Modification of Cell Culture Surfaces for Controlled Cell Adhesion and Growth
Creating well-defined surfaces for cell culture is essential for tissue engineering and fundamental cell biology research. H2N-PEG24-CH2CH2COOtBu provides a molecular tool to precisely control cell-surface interactions.
Mechanism of Controlled Adhesion: Similar to its role on biosensors, a layer of PEG on a cell culture substrate (e.g., a polystyrene dish) renders the surface non-adhesive to cells. nih.govresearchgate.net Cells are unable to attach and spread on these PEGylated surfaces due to the repulsion of cell-surface adhesion proteins. nih.gov However, the heterobifunctional nature of H2N-PEG24-CH2CH2COOtBu allows for the strategic immobilization of specific cell adhesion ligands, such as the RGD peptide sequence. nih.gov By patterning the surface with these ligands, researchers can create defined "islands" where cells can adhere and grow, surrounded by a non-adhesive PEG background. This enables precise control over cell location, spreading, and colony formation, facilitating advanced studies of cell behavior. nih.govrsc.org
Role in Polymer Chemistry and Materials Science
H2N-PEG24-CH2CH2COOtBu as a Monomer or Building Block for Polymer Synthesis
The distinct functionalities of H2N-PEG24-CH2CH2COOtBu position it as a critical monomer or building block for creating advanced polymers. Its primary amine allows for its incorporation into polymer chains through reactions like amidation. For instance, it can react with di-carboxylic acids or acyl chlorides to form polyamides. The PEG chain imparts flexibility, hydrophilicity, and biocompatibility to the resulting polymer, properties that are highly sought after in biomedical applications.
The tert-butyl ester group plays a crucial role in a synthetic strategy known as post-polymerization modification. A polymer can be synthesized using the reactive amine group, leaving the protected carboxylic acid untouched. Subsequently, the tert-butyl group can be removed to expose the carboxylic acid, which can then be used for further functionalization, such as conjugation with drugs, targeting ligands, or other polymers. This approach allows for the creation of well-defined, multi-functional polymers with precise control over their architecture and properties.
Synthesis of Block Copolymers and Graft Copolymers
Block copolymers consist of two or more different polymer chains linked together, while graft copolymers have a main polymer backbone with side chains of a different polymer. H2N-PEG24-CH2CH2COOtBu is an ideal starting material for both types of copolymers.
Block Copolymers: The amine terminus of H2N-PEG24-CH2CH2COOtBu can act as an initiator for the ring-opening polymerization of cyclic monomers like lactide, glycolide, or caprolactone (B156226) to form a diblock copolymer. For example, the amine group can initiate the polymerization of lactide to create a PEG-polylactide (PEG-PLA) block copolymer. nih.gov The resulting polymer would have a hydrophilic PEG block and a hydrophobic PLA block, making it amphiphilic. Such amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which are of great interest for drug delivery applications. nih.gov
Graft Copolymers: To create graft copolymers, a polymer backbone with reactive sites is required. For instance, a poly(acrylic acid) backbone contains multiple carboxylic acid groups. H2N-PEG24-CH2CH2COOtBu can be grafted onto this backbone by reacting its amine group with the carboxylic acid groups of the poly(acrylic acid), forming amide linkages. This results in a graft copolymer with a poly(acrylic acid) backbone and PEG side chains. These graft copolymers can exhibit unique solution properties and are useful as stabilizers, emulsifiers, or surface modifiers. Research has shown the synthesis of polyester-graft-PEG copolymers using click chemistry, highlighting the versatility of PEG derivatives in creating complex polymer architectures. acs.org
Fabrication of PEGylated Hydrogels and Biomaterials
PEGylated hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. nih.govnih.gov The properties of these hydrogels, such as their swelling behavior, mechanical strength, and degradation rate, can be tailored by controlling the crosslinking density and the chemical nature of the crosslinks.
Influence of Amide vs. Ester Linkages on Hydrogel Properties (general)
The choice of linkage chemistry, particularly between amide and ester bonds, significantly impacts the properties of hydrogels.
Stability: Amide bonds are generally more stable to hydrolysis than ester bonds. acs.orgnih.govresearchgate.net This means that hydrogels with amide crosslinks will degrade more slowly in an aqueous environment compared to those with ester crosslinks. nih.gov This controlled degradation is crucial for applications like long-term drug delivery or tissue engineering scaffolds that need to provide support for an extended period. nih.gov
Mechanical Strength: Hydrogels crosslinked with amide bonds often exhibit higher mechanical strength and storage moduli compared to their ester-linked counterparts at similar polymer concentrations. acs.orgnih.gov This is attributed to the greater rigidity and stronger intermolecular interactions of the amide bond. researchgate.net
Gelation: The type of linkage can also influence the critical gel concentration (CGC), which is the minimum polymer concentration required for hydrogel formation. Studies on eight-armed PEG-PLA star block copolymers have shown that replacing an ester linkage with an amide linkage can lower the CGC. acs.org
Table 1: General Comparison of Amide and Ester Linkages in Hydrogels
| Property | Amide Linkage | Ester Linkage |
|---|---|---|
| Hydrolytic Stability | More stable acs.orgnih.govresearchgate.net | Less stable acs.org |
| Degradation Rate | Slower nih.gov | Faster acs.org |
| Mechanical Strength | Higher acs.orgnih.govresearchgate.net | Lower acs.org |
| Critical Gel Concentration | Can be lower acs.org | Can be higher acs.org |
Crosslinking Strategies in Hydrogel Formation
A variety of crosslinking strategies can be employed to form PEG-based hydrogels, including both chemical and physical methods. sapub.org
Chemical Crosslinking: This involves the formation of covalent bonds between polymer chains. sapub.org For a precursor like H2N-PEG24-CH2CH2COOtBu, after deprotection of the carboxylic acid, bifunctional or multi-functional crosslinkers can be used. For example, a diamine crosslinker could react with the carboxylic acid groups of two different PEG chains to form amide linkages. Alternatively, after converting the carboxylic acid to a more reactive derivative, a diol crosslinker could form ester linkages. Photopolymerization is another common method where PEG chains functionalized with photoreactive groups, like acrylates, are crosslinked upon exposure to UV light. nih.govsigmaaldrich.com
Physical Crosslinking: These hydrogels are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or ionic interactions. sapub.org For example, amphiphilic block copolymers synthesized from H2N-PEG24-CH2CH2COOtBu can self-assemble into micelles that can further associate to form a physically crosslinked hydrogel at high concentrations. These hydrogels are often responsive to environmental stimuli like temperature or pH. nih.gov
Development of Novel Polymeric Scaffolds for Tissue Engineering (general)
Polymeric scaffolds play a pivotal role in tissue engineering by providing a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. sigmaaldrich.comnih.gov Poly(ethylene glycol) (PEG) is a highly favored material for creating these scaffolds due to its excellent biocompatibility, tunable flexibility, and resistance to protein adsorption, which minimizes inflammatory responses. sigmaaldrich.comnih.govmolecularcloud.org
The versatility of PEG allows for the creation of scaffolds with a wide range of properties. molecularcloud.org While PEG itself has some drawbacks, such as a lack of inherent bioactivity and sometimes poor mechanical strength, it is often used in combination with other materials or modified to enhance its performance. nih.govnih.gov For instance, PEG can be incorporated into composite scaffolds with materials like gelatin and hyaluronic acid to improve mechanical properties and support cell differentiation. nih.gov Furthermore, the creation of nanocomposite hydrogels, by incorporating nanoparticles like Laponite into a PEG matrix, can significantly enhance the mechanical robustness of the scaffold. rsc.org
The structure of PEG-based scaffolds can be precisely controlled to mimic the complex architecture of natural tissues. sigmaaldrich.com Advanced fabrication techniques allow for the creation of scaffolds with specific porosities, micro-architectures, and spatial patterning of biochemical cues to direct cell behavior. sigmaaldrich.com By synthesizing block copolymers of PEG with biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), scaffolds can be designed to degrade at a rate that matches the formation of new tissue. molecularcloud.org The ability to tailor the chemical and mechanical properties of PEG-based materials makes them invaluable for developing the next generation of scaffolds for a wide array of tissue engineering applications, from cartilage repair to bone regeneration. nih.govmolecularcloud.orgnih.gov
Advanced Research Directions and Future Perspectives
Exploration of H2N-PEG24-CH2CH2COOtBu in Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, or "smart" polymers, undergo significant physicochemical changes in response to specific environmental triggers such as pH, temperature, or redox potential. The bifunctional nature of H2N-PEG24-CH2CH2COOtBu is highly advantageous for designing such systems.
pH-Responsive Systems: The tert-butyl ester group is labile under acidic conditions. This feature can be exploited to create drug delivery systems that are stable at physiological pH (7.4) but release their therapeutic payload in the acidic microenvironment of tumors or within cellular compartments like endosomes (pH 5.0–6.0) and lysosomes (pH 4.0–5.0). nih.gov For instance, a targeting ligand could be attached to the amine terminus, while a drug is linked via the carboxylic acid after deprotection. The entire conjugate remains intact in circulation, but upon reaching a low-pH target site, the ester linkage is cleaved, triggering drug release. nih.gov
Dual-Responsive Systems: Researchers are developing polymer systems that respond to more than one stimulus, enhancing the specificity of drug release. psu.edu For example, the amine group of the linker can be used to attach molecules that confer temperature sensitivity, such as poly(N-isopropylacrylamide) (PNIPAAm), which has a lower critical solution temperature (LCST) near body temperature. psu.edursc.org This could be combined with the pH-sensitivity of the ester group to create a nanocarrier that requires both a specific temperature and pH for activation.
The defined length of the PEG24 chain is crucial in these systems, as it influences the polymer's solubility, self-assembly behavior, and the accessibility of the stimuli-responsive moieties.
Computational and Theoretical Studies on PEG-based Linker Conformations and Interactions
Computational modeling and molecular simulations are powerful tools for understanding how PEG linkers behave at the molecular level. These studies provide insights that are difficult to obtain through experimental methods alone.
Conformational Dynamics: All-atom simulations have shown that PEG chains on protein surfaces often adopt a folded structure rather than a fully extended one. nih.gov The conformation is influenced by the PEG chain length, the nature of the terminal groups, and interactions with the surrounding solvent and biomolecules. nih.gov For H2N-PEG24-CH2CH2COOtBu, modeling can predict its hydrodynamic volume and how its flexibility affects the accessibility of the terminal amine and ester groups for conjugation.
Protein-PEG Interactions: Simulations are used to study how PEGylation affects protein stability and interactions. nih.gov The PEG layer can shield the protein surface, reducing immunogenicity and preventing aggregation. nih.gov Computational studies can clarify how the PEG24 length of this specific linker modulates the binding strength between a conjugated protein and its target receptor, which is critical for designing effective targeted therapies. nih.gov Recent studies have focused on how PEGylation affects the binding affinity to proteins and the efficiency of drug release. nih.gov
Table 1: Influence of PEG Chain Properties on Bioconjugate Behavior
| PEG Property | Influence on Bioconjugate | Computational Insight |
| Chain Length | Affects hydrodynamic size, circulation time, and receptor binding. tandfonline.com | Simulations predict how different lengths (e.g., PEG24) alter protein conformation and flexibility. nih.gov |
| Conformation | Impacts shielding of the conjugated molecule and accessibility for interactions. | Modeling reveals folded vs. extended structures on surfaces, influencing biological activity. nih.gov |
| Terminal Groups | Determine conjugation chemistry and can influence local interactions. | Studies can model the reactivity and orientation of groups like -NH2 and -COOtBu. |
Novel Applications in Targeted Delivery and Theranostics (general PEGylation concepts)
The heterobifunctional nature of linkers like H2N-PEG24-CH2CH2COOtBu is a cornerstone of modern drug delivery and theranostics (the integration of therapy and diagnostics). The ability to orthogonally conjugate two different molecules to a single linker is key. nih.gov
Targeted Drug Delivery: A common strategy involves attaching a targeting moiety (e.g., an antibody, peptide, or folate) to one end of the PEG linker and a potent therapeutic agent to the other. nih.govresearchgate.net The PEG chain serves as a soluble, biocompatible spacer that prolongs circulation time and reduces immunogenicity. The amine group of H2N-PEG24-CH2CH2COOtBu can be readily reacted with activated carboxylic acids on targeting ligands, while the protected carboxyl group can be deprotected and activated to link to amine-containing drugs. medkoo.com
Theranostics: In theranostic systems, the linker connects a therapeutic agent and an imaging agent. nih.govnih.gov For example, the amine group could be conjugated to a chemotherapy drug, while the carboxyl group is attached to a chelator for a PET imaging isotope or a near-infrared fluorescence dye. nih.gov This allows for non-invasive imaging to confirm tumor accumulation and guide treatment decisions, embodying the principles of personalized medicine. nih.govacs.org
Scalability of Synthesis and Industrial Translation of Functionalized PEGs
Moving from laboratory-scale synthesis to industrial production of precisely defined functionalized PEGs presents significant challenges.
Synthesis and Purification: The synthesis of monodisperse (single molecular weight) PEGs, as opposed to traditional polydisperse mixtures, is complex. It often requires multi-step procedures and rigorous purification to ensure high purity and batch-to-batch reproducibility, which are critical for therapeutic applications. nih.gov
Flow Chemistry: Continuous flow technology is emerging as a powerful method for the scalable and reproducible synthesis of functionalized nanoparticles and polymers. rsc.orgrsc.org Microreactor systems allow for precise control over reaction conditions, leading to narrow size distributions and efficient functionalization. rsc.orgresearchgate.net This approach could be adapted for the large-scale production of linkers like H2N-PEG24-CH2CH2COOtBu and their conjugates, potentially lowering costs and improving quality control. rsc.orgresearchgate.net
Cost Analysis: The commercial viability of any new linker is dependent on a favorable cost analysis. The development of efficient, high-yield synthetic protocols from readily available starting materials is crucial for industrial translation. nih.govrsc.org
Addressing Challenges in PEG Chemistry for Next-Generation Bioconjugates
Despite its widespread success, PEGylation is not without its challenges, which drive the development of next-generation materials.
Anti-PEG Antibodies: A growing concern is the existence of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population. creative-diagnostics.comnih.govnih.gov These antibodies can bind to PEGylated drugs, leading to accelerated blood clearance (ABC) and reduced efficacy. creative-diagnostics.com In some cases, they can also trigger severe hypersensitivity reactions. creative-diagnostics.comnih.gov Research is focused on understanding the mechanisms of this immune response and developing strategies to mitigate it. nih.gov
Non-Biodegradability: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues, particularly the liver, after repeated administration. acs.org This has prompted a search for biodegradable alternatives.
Alternatives to PEG: To overcome these limitations, researchers are actively exploring alternatives to PEG. These include polymers like poly(2-oxazolines), hyperbranched polyglycerols (PG), polysialic acids, poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA), and polyphosphoesters (PPEs). acs.orgunipi.itnih.govbioprocessonline.com These materials aim to replicate the beneficial "stealth" properties of PEG while offering improved safety profiles, such as biodegradability and reduced immunogenicity. acs.orgnih.govbioprocessonline.com
Table 2: Promising Alternatives to Poly(ethylene glycol) (PEG)
| Polymer Class | Key Advantages | Potential Challenges |
| Polyglycerols (PG) | Biocompatible, non-immunogenic, hydrophilic. researchgate.net | Further studies on immunogenic profile needed. nih.gov |
| Polyphosphoesters (PPEs) | Biodegradable, high chemical versatility. unipi.it | Long-term in vivo data is still being gathered. |
| Polysarcosine (pSar) | Biocompatible, reduced immunogenicity, biodegradable. bioprocessonline.com | Newer technology, scaling and cost may be factors. |
| Polysaccharides | Biodegradable, biocompatible, low immunogenicity. nih.govbioprocessonline.com | Structural complexity and batch-to-batch consistency. |
Q & A
Q. How to ensure reproducibility when sharing H2N-PEG24-CH2CH2COOtBu-based protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
